molecular formula C9H9N3O B009492 2-(1h-Indazol-3-yl)acetamide CAS No. 103755-46-0

2-(1h-Indazol-3-yl)acetamide

Cat. No. B009492
CAS RN: 103755-46-0
M. Wt: 175.19 g/mol
InChI Key: HMHXWCRWPMARLE-UHFFFAOYSA-N
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Description

“2-(1h-Indazol-3-yl)acetamide” is a compound that contains an indazole nucleus. Indazole is a bicyclic heterocyclic compound made up of a pyrazole ring and a benzene ring . It is a solid substance with a molecular weight of 176.17 . It is also known as 3H-indazol-3-ylacetic acid .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indazole derivatives have been synthesized through various chemical reactions, including Cu (OAc) 2 -catalyzed reactions to form N–N bonds in DMSO under O2 atmosphere . Other synthetic approaches include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“2-(1h-Indazol-3-yl)acetamide” is a solid substance with a molecular weight of 176.17 . It is stored in dry conditions at 2-8°C .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of new synthetic methods and the exploration of their biological activities will continue to be a significant area of research in the future .

properties

IUPAC Name

2-(2H-indazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(13)5-8-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHXWCRWPMARLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634751
Record name 2-(2H-Indazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1h-Indazol-3-yl)acetamide

CAS RN

103755-46-0
Record name 2-(2H-Indazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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